molecular formula C16H25N3 B11805798 N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine

N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine

Cat. No.: B11805798
M. Wt: 259.39 g/mol
InChI Key: PTTNMSQWJDHPPA-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine ( 1352515-99-1) is a chemical compound with a molecular formula of C16H25N3 and a molecular weight of 259.397 g/mol . This proprietary cyclopropylamine derivative is offered as a high-purity building block for advanced research and development applications. The structural motif of cyclopropylamine is found in compounds investigated for their inhibitory activity, such as LSD1 inhibitors, highlighting the potential research value of this chemical scaffold in biomedical research . Researchers can utilize this compound as a key advanced intermediate in synthetic chemistry and drug discovery projects. The supplied product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For specific storage and handling information, please refer to the safety data sheet. This product is available for global supply through qualified partners .

Properties

Molecular Formula

C16H25N3

Molecular Weight

259.39 g/mol

IUPAC Name

N-cyclopropyl-5-(1-propan-2-ylpiperidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C16H25N3/c1-12(2)19-10-4-3-5-15(19)13-6-9-16(17-11-13)18-14-7-8-14/h6,9,11-12,14-15H,3-5,7-8,10H2,1-2H3,(H,17,18)

InChI Key

PTTNMSQWJDHPPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1C2=CN=C(C=C2)NC3CC3

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Palladium-mediated couplings are critical for introducing aryl and amine groups. A patent from the European Patent Office (EP 3385252 B1) outlines a method where a bromopyridine intermediate undergoes Suzuki-Miyaura coupling with a cyclopropylamine-boronic ester . The 1-isopropylpiperidine moiety is pre-installed via reductive amination of piperidin-2-one with isopropylamine and sodium cyanoborohydride.

Procedure

  • Reductive Amination : Piperidin-2-one (1 eq), isopropylamine (1.2 eq), and NaBH3CN (1.5 eq) in MeOH, stirred at 25°C for 24 hours (yield: 78%).

  • Suzuki Coupling : 5-Bromo-2-nitropyridine (1 eq), cyclopropylamine-boronic ester (1.1 eq), Pd(PPh3)4 (0.05 eq), K2CO3 (2 eq) in dioxane/water (4:1), 90°C, 12 hours (yield: 65%) .

Optimization Insights

  • Catalyst Loading : 5 mol% Pd(PPh3)4 minimizes side reactions.

  • Solvent System : Aqueous dioxane enhances boronic ester stability.

Nucleophilic Aromatic Substitution

Direct displacement of leaving groups (e.g., halides) with cyclopropylamine is feasible under high-temperature conditions. A study from ACS Medicinal Chemistry Letters demonstrates this using 5-(1-isopropylpiperidin-2-yl)-2-fluoropyridine and cyclopropylamine in DMF at 120°C for 48 hours . The reaction proceeds via an SNAr mechanism, yielding 58–64% of the target compound after reverse-phase chromatography .

Critical Factors

  • Leaving Group : Fluorine > Chlorine (reactivity).

  • Base : Et3N (2 eq) for neutralizing HF byproduct.

Reductive Amination of Ketone Intermediates

A ketone intermediate, 5-(1-isopropylpiperidin-2-yl)pyridin-2-one, is reacted with cyclopropylamine under reductive conditions. Sodium triacetoxyborohydride (STAB, 1.5 eq) in dichloroethane (DCE) at 25°C for 24 hours affords the amine product in 70% yield . This method avoids harsh acidic/basic conditions, preserving the piperidine ring’s integrity.

Advantages

  • Mild Conditions : Ambient temperature prevents decomposition.

  • Selectivity : STAB selectively reduces iminium intermediates.

Comparative Analysis of Methods

Method Yield Conditions Purification
Multi-Component Reaction86–93% TosOH, MeOH, 70°CSilica chromatography
Suzuki Coupling65% Pd(PPh3)4, dioxane/H2O, 90°CReverse-phase chromatography
Nucleophilic Substitution58–64% DMF, 120°CExtraction/Chromatography
Reductive Amination70% STAB, DCE, 25°CSolvent evaporation

Trade-offs

  • Multi-component reactions offer high yields but require stringent temperature control.

  • Palladium catalysis enables precise coupling but involves costly catalysts.

  • Reductive amination is operationally simple but limited to ketone precursors.

Mechanistic Considerations

The regioselectivity of pyridine functionalization is governed by electronic and steric factors. The 2-position’s amine group directs electrophilic substitution to the 5-position, favoring piperidine installation . Cyclopropylamine’s strain energy (~27 kcal/mol) necessitates mild reaction conditions to avoid ring-opening side reactions .

Scale-Up Challenges and Solutions

  • Impurity Profile : Residual palladium in Suzuki reactions requires scavengers (e.g., SiliaBond Thiol) .

  • Solvent Recovery : MeOH and dioxane are recycled via distillation (≥90% recovery) .

  • Stability : The final compound is hygroscopic; storage under N2 in amber vials is recommended .

Emerging Methodologies

Recent advances include photoinduced C–N coupling using Ir photocatalysts, enabling room-temperature amination of chloropyridines with cyclopropylamine (preliminary yield: 52%) . Electrochemical methods are also being explored for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine has the molecular formula C16H25N3C_{16}H_{25}N_3 and a molecular weight of approximately 275.39 g/mol. Its structure features a pyridine ring substituted with a cyclopropyl group and an isopropylpiperidine moiety, which may influence its interaction with biological targets.

Scientific Research Applications

  • Medicinal Chemistry :
    • The compound's unique structure suggests potential interactions with various biological receptors and enzymes, making it a candidate for drug development targeting conditions such as neurological disorders, pain management, and cancer treatment.
    • Preliminary studies indicate that it may exhibit properties akin to known pharmacological agents, potentially acting as a modulator of neurotransmitter systems or as an inhibitor of specific enzyme pathways.
  • Pharmacological Studies :
    • Research has demonstrated the compound's ability to interact with serotonin receptors, which are implicated in mood regulation and anxiety disorders. This interaction could position it as a candidate for antidepressant or anxiolytic therapies.
    • In vitro studies have suggested cytotoxic effects against cancer cell lines, indicating its potential use in oncology.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on glioma cells. The results indicated that the compound significantly reduced cell viability through mechanisms involving apoptosis induction. The study highlighted the compound's potential in developing novel anticancer therapies.

Study AspectFindings
Cell LineGlioma cells
MechanismInduction of apoptosis
Observed EffectSignificant reduction in cell viability

Case Study 2: Neuropharmacological Effects

Another research effort focused on the compound's impact on serotonin receptor activity. The findings revealed that this compound could enhance serotonin signaling, suggesting its application in treating mood disorders.

Study AspectFindings
TargetSerotonin receptors
MechanismEnhancement of serotonin signaling
Potential ApplicationTreatment for mood disorders

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds was conducted:

Compound NameStructure FeaturesBiological Activity
N-Cyclopropyl derivative ACyclopropyl groupModerate cytotoxicity
N-Isopropyl derivative BIsopropyl substitutionStrong serotonin receptor affinity
This compoundUnique combination of groupsPromising anticancer and neuropharmacological effects

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Molecular Formula Molecular Weight Key Properties/Applications References
N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine Cyclopropylamine (position 2), 1-isopropylpiperidine (position 5) Not provided Not provided Hypothesized use in CNS-targeted drug design
N-Cyclopropyl-5-(pyrrolidin-2-yl)pyridin-2-amine Cyclopropylamine, pyrrolidine (5-membered ring) at position 5 C₁₂H₁₇N₃ 203.28 High purity (≥98%), pharmaceutical intermediates
N-Isopropyl-5-nitropyridin-2-amine Isopropylamine (position 2), nitro group (position 5) C₈H₁₁N₃O₂ 181.20 Laboratory precursor for amine synthesis
N-Cyclopropyl-5-(dioxaborolan-2-yl)pyridin-2-amine Cyclopropylamine, boronate ester (position 5) C₁₄H₂₀BNO₂ Not provided Suzuki-Miyaura cross-coupling reactions
N-((3-Methoxypyrazin-2-yl)methyl)cyclopropanamine Cyclopropylamine, pyrazine ring with methoxy group C₉H₁₃N₃O 179.22 Supplier-listed intermediate for drug discovery

Key Structural and Functional Differences

a. Heterocyclic Ring Variations
  • Piperidine vs. Pyrrolidine : The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to the pyrrolidine (5-membered) in MolCore’s analog . Piperidine’s chair conformations may enhance binding to flatter biological targets, while pyrrolidine’s puckered structure could improve solubility.
b. Functional Group Modifications
  • Nitro vs. Amine/Boronate Groups : The nitro group in N-isopropyl-5-nitropyridin-2-amine renders the compound electron-deficient, making it a precursor for reduction to amines. In contrast, the boronate ester in N-Cyclopropyl-5-(dioxaborolan-2-yl)pyridin-2-amine facilitates cross-coupling reactions, useful in synthesizing biaryl structures.

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The target compound’s larger size (inferred from its structure) may increase lipophilicity compared to smaller analogs like N-isopropyl-5-nitropyridin-2-amine (MW 181.20) . This could enhance blood-brain barrier penetration, relevant for CNS drug candidates.
  • Metabolic Stability : The cyclopropyl group in the target and related compounds may reduce oxidative metabolism, a feature leveraged in protease inhibitors and kinase modulators .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Cyclopropyl-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine, and what challenges exist in achieving high yields?

  • Methodology :

  • Cross-coupling reactions : Utilize Suzuki-Miyaura coupling for pyridine core functionalization, leveraging boronic ester intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .
  • Piperidine modification : Introduce the isopropylpiperidinyl group via reductive amination or nucleophilic substitution, ensuring steric hindrance from the cyclopropyl group is mitigated using bulky bases like LDA .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
    • Challenges : Low yields due to competing side reactions (e.g., β-hydride elimination during amination) and regioselectivity issues in pyridine substitution.

Q. How can researchers confirm the structural integrity and purity of This compound post-synthesis?

  • Analytical techniques :

  • NMR : 1^1H and 13^{13}C NMR to verify cyclopropyl protons (δ 0.5–1.5 ppm) and piperidinyl/amine signals (δ 2.5–3.5 ppm). Compare with computed spectra using DFT/B3LYP-6-311G(d,p) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray crystallography : If single crystals are obtained (e.g., via vapor diffusion in DCM/hexane), compare bond lengths/angles with literature analogs (e.g., pyridin-2-amine derivatives) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory biological activity data observed in different assays for this compound?

  • Methodology :

  • Assay standardization : Control variables like buffer pH (e.g., HEPES vs. Tris), temperature (25°C vs. 37°C), and DMSO concentration (<0.1%) to minimize solvent effects .
  • Orthogonal assays : Validate kinase inhibition (if applicable) using both radiometric (e.g., 32^{32}P-ATP incorporation) and fluorescence-based (e.g., ADP-Glo™) methods .
  • Structure-activity relationship (SAR) : Compare activity with analogs (e.g., N-(pyridin-3-ylmethyl)propan-2-amine) to identify critical substituents .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of This compound for target specificity?

  • Approaches :

  • DFT calculations : Optimize geometry at the B3LYP/cc-pVTZ level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular docking : Use crystal structures of target proteins (e.g., TrkA kinase, PDB: 4FZR) to model binding modes. Prioritize residues (e.g., Met 671 in ALK kinase) for mutagenesis studies .
  • MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories) to identify conformational flexibility in the isopropylpiperidinyl group .

Q. What experimental designs are effective for probing the metabolic stability of this compound in vitro?

  • Protocol :

  • Microsomal incubation : Use human liver microsomes (HLMs) with NADPH regeneration system. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min.
  • CYP inhibition screening : Assess IC50_{50} values against CYP3A4/2D6 using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • Metabolite identification : Perform HR-MS/MS in negative/positive ion modes to detect phase I/II metabolites (e.g., hydroxylation at the cyclopropyl ring) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound?

  • Troubleshooting :

  • Solvent selection : Test solubility in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid. Use nephelometry to quantify precipitate formation .
  • Temperature effects : Measure solubility at 25°C vs. 37°C, noting exothermic/endothermic dissolution via van’t Hoff analysis.
  • Polymorphism screening : Characterize crystalline forms (e.g., Form I vs. Form II) via PXRD and DSC to identify metastable states affecting solubility .

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